molecular formula C10H4ClF4N B12866355 1-Chloro-3-fluoro-7-(trifluoromethyl)isoquinoline

1-Chloro-3-fluoro-7-(trifluoromethyl)isoquinoline

Cat. No.: B12866355
M. Wt: 249.59 g/mol
InChI Key: DQOLJQQCBFYBQB-UHFFFAOYSA-N
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Description

1-Chloro-3-fluoro-7-(trifluoromethyl)isoquinoline is a fluorinated isoquinoline derivative. Isoquinolines are a class of heterocyclic aromatic organic compounds that contain a nitrogen atom in the ring structure. The incorporation of fluorine atoms into organic molecules often enhances their biological activity and stability, making fluorinated isoquinolines valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Chloro-3-fluoro-7-(trifluoromethyl)isoquinoline can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, starting from a suitable substituted benzene derivative, the following steps can be employed:

    Nitration: Introduction of a nitro group to the benzene ring.

    Reduction: Conversion of the nitro group to an amino group.

    Cyclization: Formation of the isoquinoline ring through cyclization reactions.

    Halogenation: Introduction of chlorine and fluorine atoms at specific positions on the isoquinoline ring.

    Trifluoromethylation: Introduction of the trifluoromethyl group using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates.

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using automated reactors. The process may include:

    Batch or Continuous Flow Reactors: To ensure precise control over reaction conditions.

    Catalysts: Use of catalysts to enhance reaction rates and selectivity.

    Purification: Techniques such as distillation, crystallization, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-3-fluoro-7-(trifluoromethyl)isoquinoline undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted isoquinolines, while coupling reactions can produce biaryl derivatives.

Scientific Research Applications

1-Chloro-3-fluoro-7-(trifluoromethyl)isoquinoline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with enhanced stability and bioavailability.

    Industry: Utilized in the production of specialty chemicals and materials, including liquid crystals and dyes.

Mechanism of Action

The mechanism by which 1-chloro-3-fluoro-7-(trifluoromethyl)isoquinoline exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of fluorine atoms can enhance binding affinity and selectivity for these targets.

Comparison with Similar Compounds

Similar Compounds

  • 1-Chloro-3-fluoroisoquinoline
  • 1-Chloro-7-(trifluoromethyl)isoquinoline
  • 3-Fluoro-7-(trifluoromethyl)isoquinoline

Uniqueness

1-Chloro-3-fluoro-7-(trifluoromethyl)isoquinoline is unique due to the specific arrangement of chlorine, fluorine, and trifluoromethyl groups on the isoquinoline ring. This unique structure can result in distinct chemical and biological properties, such as enhanced stability, reactivity, and biological activity compared to other similar compounds.

Properties

Molecular Formula

C10H4ClF4N

Molecular Weight

249.59 g/mol

IUPAC Name

1-chloro-3-fluoro-7-(trifluoromethyl)isoquinoline

InChI

InChI=1S/C10H4ClF4N/c11-9-7-4-6(10(13,14)15)2-1-5(7)3-8(12)16-9/h1-4H

InChI Key

DQOLJQQCBFYBQB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C(N=C(C=C21)F)Cl)C(F)(F)F

Origin of Product

United States

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